ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate typically involves the esterification of 2-(4-bromo-6-chloropyridin-2-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-bromo-6-chloropyridin-2-yl)acetic acid+ethanolcatalystethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.
Scientific Research Applications
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique chemical properties.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms on the pyridine ring allows the compound to form strong interactions with various biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring, which imparts different chemical and biological properties compared to the pyridine derivative.
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-7-3-6(10)4-8(11)12-7/h3-4H,2,5H2,1H3 |
InChI Key |
RTCLZGSEHFBNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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